molecular formula C7H16Cl2N2 B1430617 2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 1187927-43-0

2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No. B1430617
M. Wt: 199.12 g/mol
InChI Key: NQSFFBGSZKBOTL-UHFFFAOYSA-N
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Description

“2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride” is a chemical compound with the CAS Number: 1187927-43-0 . It has a molecular weight of 199.12 and its IUPAC name is 2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-4-6-2-8-3-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H . This indicates that the molecule contains a total of 24 bonds, including 10 non-H bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 2 Pyrrolidines .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information suggests several precautionary measures such as avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-8-3-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSFFBGSZKBOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855861
Record name 2-Methyloctahydropyrrolo[3,4-c]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

CAS RN

1187927-43-0
Record name 2-Methyloctahydropyrrolo[3,4-c]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 2
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 3
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 4
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 5
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 6
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

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